molecular formula C8H11ClN2 B2577586 4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole CAS No. 1823317-79-8

4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Cat. No. B2577586
CAS RN: 1823317-79-8
M. Wt: 170.64
InChI Key: ODZUEPHXJSFYIE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that belongs to the pyrazole family.

Scientific Research Applications

Palladium(II) Complexes and Catalysis

Palladium(II) complexes of pyrazolated thio/selenoethers have been synthesized, with 4-bromo-1-(2-chloroethyl)-1H-pyrazole playing a crucial role in their formation. These complexes exhibit efficiency as pre-catalysts for Suzuki-Miyaura coupling reactions, with yields up to 96% within 2 hours. Moreover, they serve as single source precursors for the synthesis of Pd4Se and PdSe nano-particles, demonstrating their utility in nano-materials science and catalysis (Sharma et al., 2013).

Luminescent Binuclear Platinum Complexes

A series of luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes have been developed, which demonstrate varied photophysical properties correlated with their Pt-Pt separation distances. These complexes highlight the role of pyrazole derivatives in the synthesis of compounds with potential applications in light-emitting devices and sensors (Ma et al., 2005).

Arylation of Pyrazoles

The synthesis of 4-arylated pyrazoles, previously challenging via direct arylation, has been achieved using a chloro group at C5 of pyrazoles as a temporary protection. This method allows for the selective access to 4-arylated pyrazoles with complete regioselectivity and high yields, demonstrating the versatility of chloromethyl-pyrazole derivatives in organic synthesis (Yan et al., 2012).

Synthesis and Antiviral Activities

Pyrazole derivatives, including those synthesized from chloromethylated precursors, have shown promising antiviral activities. For instance, certain pyrazole compounds have demonstrated significant inactivation effects against Tobacco Mosaic Virus (TMV), showcasing their potential in the development of new antiviral agents (Ouyang et al., 2008).

N-Alkylation Methods

4-Chloromethylpyrazoles have been utilized for the N-alkylation of amides, carbamates, ureas, and azoles under neutral conditions. This process provides a convenient method for introducing a 4-pyrazolylmethyl group into molecules, which is crucial for the synthesis of compounds with various functional groups and weak nucleophilic character (Ballesteros Paloma & Perez, 2003).

properties

IUPAC Name

4-(chloromethyl)-1-cyclobutylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-4-7-5-10-11(6-7)8-2-1-3-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZUEPHXJSFYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

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